molecular formula C14H12O3S2 B3035554 4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate CAS No. 331461-07-5

4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate

Cat. No.: B3035554
CAS No.: 331461-07-5
M. Wt: 292.4 g/mol
InChI Key: AFFNNIHOBKDTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate (DTCF) is a small molecule that has been studied extensively in the past few decades for its potential applications in the field of scientific research. DTCF is a highly reactive compound that can be used to synthesize a wide variety of organic compounds. It is also a powerful antioxidant that has been shown to have a variety of beneficial effects on cell health. In

Scientific Research Applications

Synthetic Chemistry

  • Synthesis of Heterocyclic Compounds: Compounds like 4-(1,3-Dithiolan-2-yl)phenyl furan-2-carboxylate are involved in the synthesis of new heterocyclic compounds showing a spectrum of biological activities (Gürbüz et al., 2020).
  • Role in Photocyclisation: These compounds are used in photocyclisation processes for the synthesis of tetracycline derivatives, indicating their utility in complex chemical synthesis (Barton et al., 1981).

Materials Science

  • Electrochromic Devices: Derivatives of this compound are used in the development of electrodes for electrochromic devices, showing potential in advanced material applications (Wang et al., 2019).
  • Rechargeable Lithium Batteries: Certain sulfide polymers derived from these compounds have been explored as cathode materials in rechargeable lithium batteries (Zhang et al., 2007).

Pharmacology

  • Antimicrobial Activity: Schiff bases derived from these compounds exhibit antimicrobial activity against various bacterial and fungal strains (Hamed et al., 2020).
  • Potential in Drug Synthesis: They are used in the synthesis of complex drug molecules, such as adriamycin, showcasing their relevance in pharmaceutical chemistry (Barton et al., 1980).

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S2/c15-13(12-2-1-7-16-12)17-11-5-3-10(4-6-11)14-18-8-9-19-14/h1-7,14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFNNIHOBKDTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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